3,6-dimethyl-2-nitrobenzaldehyde
Overview
Description
3,6-Dimethyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2-nitrobenzaldehyde can be synthesized through the nitration of 3,6-dimethylbenzaldehyde. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 3,6-Dimethyl-2-aminobenzaldehyde.
Oxidation: 3,6-Dimethyl-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biochemical pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-nitrobenzaldehyde depends on the specific reaction it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen gas is adsorbed onto the catalyst surface and transferred to the nitro group.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through a series of electron transfer steps facilitated by the oxidizing agent.
Substitution: The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Lacks the methyl groups, which can influence the compound’s reactivity and physical properties.
3-Nitrobenzaldehyde: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,6-Dimethyl-2-nitrobenzaldehyde is unique due to the presence of both methyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific steric effects that can influence the outcome of chemical transformations.
Properties
IUPAC Name |
3,6-dimethyl-2-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEBDZVYNZQZLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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